

Managing hematological toxicity of (S)-Ceralasertib with carboplatin

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Compound of Interest

Compound Name: (S)-Ceralasertib

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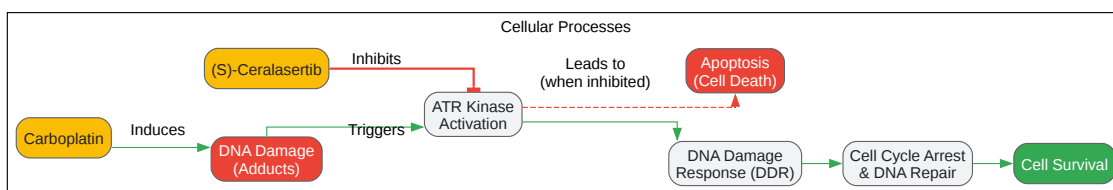
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the combination of **(S)-Ceralasertib** (AZD6738), an ATR kinase inhibitor, with carboplatin. It provides detailed information on managing the hematological toxicity observed with this combination, based on findings from clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the Ceralasertib and carboplatin combination?

A1: Carboplatin is a platinum-based chemotherapy agent that causes DNA damage in cancer cells, primarily by forming DNA adducts, which interferes with DNA repair and replication.^[1] Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated to repair damaged DNA. By inhibiting ATR, Ceralasertib prevents cancer cells from repairing the DNA damage induced by carboplatin, leading to an accumulation of damage and subsequent cell death (synthetic lethality).

Diagram: Mechanism of Action



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Caption: Synergistic anti-tumor effect of Ceralasertib and Carboplatin.

Q2: What are the most common and dose-limiting hematological toxicities observed with this combination?

A2: The combination of Ceralasertib and carboplatin can lead to significant hematological toxicity. In a Phase I clinical study, the most common treatment-emergent adverse events of Grade 3 or higher were anemia (39%), thrombocytopenia (36%), and neutropenia (25%).^{[2][3]}^[4] Dose-limiting toxicities (DLTs) included Grade 4 thrombocytopenia and a combination of Grade 4 thrombocytopenia with Grade 3 neutropenia.^{[2][5]}

Q3: What is the Recommended Phase II Dose (RP2D) and schedule to mitigate toxicity?

A3: The RP2D was established as Ceralasertib 40 mg administered once daily on days 1 and 2, concurrently with a fixed dose of carboplatin (AUC5) on day 1 of a 21-day cycle.^{[3][5]} This intermittent Ceralasertib dosing schedule was better tolerated than more continuous schedules.^[6]

Q4: How quickly is Ceralasertib absorbed and eliminated?

A4: Ceralasertib is rapidly absorbed, reaching maximum plasma concentration (t-max) in approximately 1 hour. It has a terminal plasma half-life of about 8–11 hours.[2][4] This pharmacokinetic profile is important for scheduling and managing acute toxicities.

Data on Hematological Toxicity

The following table summarizes the key hematological adverse events observed in the Phase I study of Ceralasertib with carboplatin (n=36 patients).[2][3][4]

Adverse Event	Grade \geq 3 Incidence	Notes
Anemia	39%	A common toxicity associated with ATR inhibitors and carboplatin.[3][7]
Thrombocytopenia	36%	A primary dose-limiting toxicity for this combination.[5][8]
Neutropenia	25%	Contributed to dose-limiting toxicities in combination with thrombocytopenia.[5]

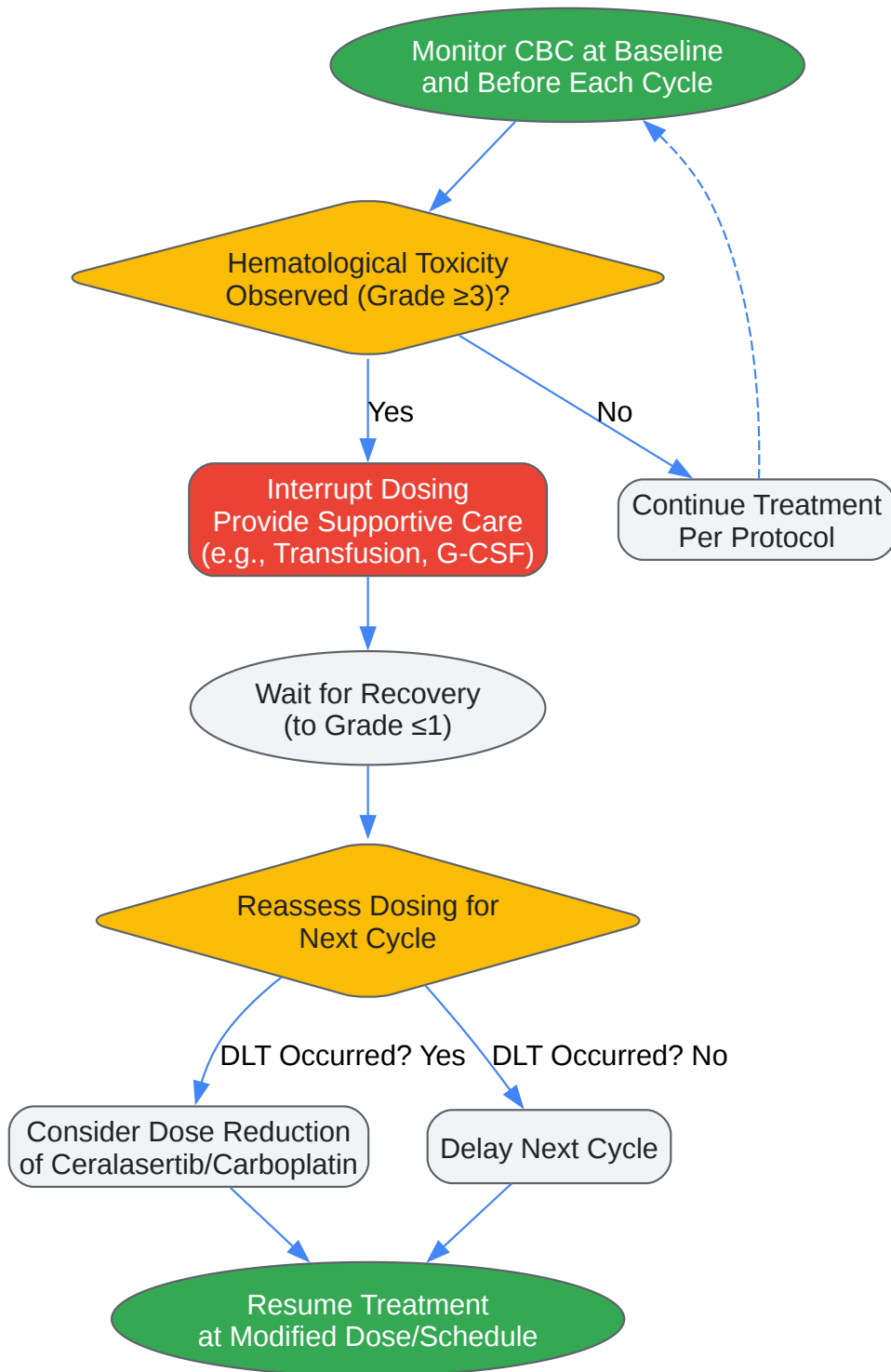
Troubleshooting Guide

Issue 1: Severe Thrombocytopenia (Grade \geq 3) is Observed

- Immediate Action: Per standard clinical practice and trial protocols, treatment should be interrupted. Platelet transfusions may be required for Grade 4 toxicity or significant bleeding.
- Investigation:
 - Confirm platelet count with a repeat complete blood count (CBC).
 - Review patient's medication history for other drugs that may cause thrombocytopenia.
 - Assess for signs of bleeding.
- Resolution:

- For subsequent cycles, consider dose reduction of Ceralasertib or carboplatin, or delaying the next cycle until platelet counts recover to Grade 1 or baseline.
- Ensure adherence to the recommended intermittent dosing schedule (days 1-2 of a 21-day cycle), as this was found to be better tolerated.[5]

Diagram: Troubleshooting Workflow for Hematological Toxicity



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Caption: Decision workflow for managing high-grade hematological toxicity.

Issue 2: Severe Neutropenia (Grade ≥ 3) Develops

- Immediate Action: Interrupt treatment. For Grade 4 neutropenia or febrile neutropenia, hospitalization and initiation of broad-spectrum antibiotics may be necessary.
- Investigation:
 - Confirm absolute neutrophil count (ANC).
 - Monitor for signs of infection, including fever ($\geq 38.3^{\circ}\text{C}$).
- Resolution:
 - The use of granulocyte colony-stimulating factors (G-CSF) can be considered to accelerate neutrophil recovery, as per institutional guidelines.
 - Future cycles may require a dose reduction of carboplatin, which is strongly associated with neutropenia.[\[1\]](#)[\[9\]](#)

Issue 3: Persistent Grade 2 Anemia or Acute Drop in Hemoglobin

- Immediate Action: Evaluate the patient for symptoms (e.g., fatigue, dyspnea, tachycardia).
- Investigation:
 - Monitor hemoglobin and hematocrit levels.
 - Assess for any signs of bleeding, which could be exacerbated by concurrent thrombocytopenia.
- Resolution:
 - Red blood cell transfusions may be indicated for symptomatic anemia or a significant drop in hemoglobin, according to standard clinical guidelines.
 - Erythropoiesis-stimulating agents (ESAs) could be considered for chronic chemotherapy-induced anemia, though their use should be carefully evaluated based on the specific experimental context.

Experimental Protocols

Phase I Clinical Trial Protocol for Ceralasertib with Carboplatin

This section provides a summary of the methodology used in the key clinical trial investigating this combination.[5]

- Patient Population: Eligible participants included patients with advanced solid tumors for which standard therapies were no longer effective.[10] Key exclusion criteria included prior diagnosis of ataxia telangiectasia and unresolved toxicities from previous treatments.[10]
- Study Design: This was a Phase I, open-label, dose-escalation study. Patients (n=36) were enrolled in cohorts to receive escalating doses of Ceralasertib in combination with a fixed dose of carboplatin to determine the MTD and RP2D.[4]
- Dosing and Administration:
 - Carboplatin: Administered intravenously at a fixed dose of Area Under the Curve (AUC) 5 on Day 1 of each 21-day cycle.[4]
 - Ceralasertib: Administered orally. Various doses (from 20 mg twice daily to 60 mg once daily) and schedules (sequential and concurrent) were evaluated.[4] The determined RP2D schedule was 40 mg once daily on Days 1 and 2 of the 21-day cycle.[5]
- Toxicity Assessment:
 - The primary objective was to assess safety and tolerability.[2]
 - Adverse events were continuously monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v4.03.[2]
 - Dose-limiting toxicities were evaluated in the first cycle of treatment to guide dose escalation decisions.
- Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
 - Blood samples were collected at various time points to determine the PK profile of Ceralasertib (e.g., t-max, half-life).[2]

- Tumor biopsies were analyzed for PD markers, such as the upregulation of pRAD50, to confirm on-target activity of Ceralasertib.[5]

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